1-[(4-ethoxyphenyl)methyl]-4-(4-methoxyphenyl)piperazine
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Overview
Description
1-[(4-Ethoxyphenyl)methyl]-4-(4-methoxyphenyl)piperazine is a synthetic organic compound belonging to the piperazine family This compound is characterized by the presence of ethoxy and methoxy substituents on the phenyl rings attached to the piperazine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-ethoxyphenyl)methyl]-4-(4-methoxyphenyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethoxybenzyl chloride and 4-methoxyphenylpiperazine.
Reaction: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Processes: Employing automated processes for precise control of reaction conditions.
Quality Control: Implementing stringent quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Ethoxyphenyl)methyl]-4-(4-methoxyphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation Products: Formation of corresponding ketones or carboxylic acids.
Reduction Products: Formation of secondary amines or alcohols.
Substitution Products: Formation of substituted piperazines or aromatic compounds.
Scientific Research Applications
1-[(4-Ethoxyphenyl)methyl]-4-(4-methoxyphenyl)piperazine has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-[(4-ethoxyphenyl)methyl]-4-(4-methoxyphenyl)piperazine involves its interaction with specific molecular targets:
Receptor Binding: The compound may bind to specific receptors in the body, modulating their activity.
Pathways: It can influence various biochemical pathways, leading to physiological effects.
Molecular Targets: Potential targets include neurotransmitter receptors, enzymes, and ion channels.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)piperazine: Shares the methoxyphenyl group but lacks the ethoxyphenyl substituent.
1-(4-Ethoxyphenyl)piperazine: Contains the ethoxyphenyl group but lacks the methoxyphenyl substituent.
4-(4-Methoxyphenyl)-1-(4-nitrophenyl)piperazine: Contains both methoxy and nitro substituents on the phenyl rings.
Uniqueness: 1-[(4-Ethoxyphenyl)methyl]-4-(4-methoxyphenyl)piperazine is unique due to the presence of both ethoxy and methoxy groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[(4-ethoxyphenyl)methyl]-4-(4-methoxyphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-3-24-20-8-4-17(5-9-20)16-21-12-14-22(15-13-21)18-6-10-19(23-2)11-7-18/h4-11H,3,12-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAWLXXHGVOIOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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